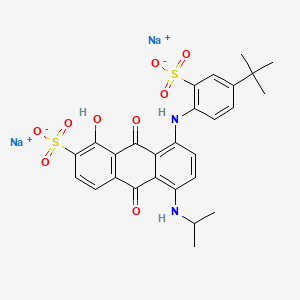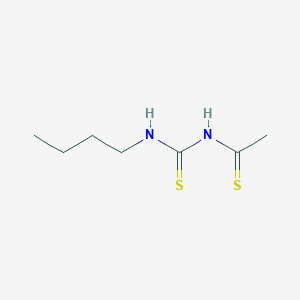
12-Hydroxyheptadeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxyheptadeca-2,4-dienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It is known for its role as a ligand for leukotriene B4 receptor 2 (BLT2), which is involved in various physiological and pathophysiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxyheptadeca-2,4-dienoic acid involves several steps. One method includes the use of methyl non-8-ynoate, which undergoes a series of reactions including the addition of 1,3-diaminopropane, followed by treatment with n-BuLi and t-BuOK. The resulting product is then subjected to oxidation and esterification to yield the desired compound .
Industrial Production Methods
the synthesis typically involves the use of cyclooxygenase enzymes to metabolize arachidonic acid, followed by further processing to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
12-Hydroxyheptadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CrO3/H2SO4 and reducing agents like NaBH4. Reaction conditions typically involve controlled temperatures and solvents like THF and acetone .
Major Products
The major products formed from these reactions include 12-KHT and various derivatives with modified double bonds and functional groups .
Applications De Recherche Scientifique
12-Hydroxyheptadeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of polyunsaturated fatty acids.
Biology: The compound plays a role in cellular signaling and inflammation, acting as a ligand for BLT2.
Medicine: It has potential therapeutic applications in wound healing and inflammation management.
Mécanisme D'action
12-Hydroxyheptadeca-2,4-dienoic acid exerts its effects by binding to the BLT2 receptor, a G protein-coupled receptor. This interaction activates signaling pathways that regulate epithelial barrier functions, wound healing, and inflammation . The compound also influences platelet aggregation and blood clotting by acting as an autocrine and paracrine signaling molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyheptadecatrienoic acid: Another metabolite of arachidonic acid with similar biological activities.
Thromboxane A2: A related compound involved in platelet aggregation and blood clotting.
Leukotriene B4: A potent inflammatory mediator that shares the BLT2 receptor with 12-Hydroxyheptadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific role as a BLT2 receptor ligand, which distinguishes it from other arachidonic acid metabolites. Its involvement in both pro-inflammatory and wound healing processes highlights its dual functionality in physiological responses .
Propriétés
Numéro CAS |
74380-53-3 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
12-hydroxyheptadeca-2,4-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h7,9,12,15-16,18H,2-6,8,10-11,13-14H2,1H3,(H,19,20) |
Clé InChI |
ZKVLEOXZFKRDAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCCC=CC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


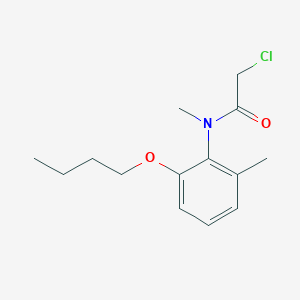
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
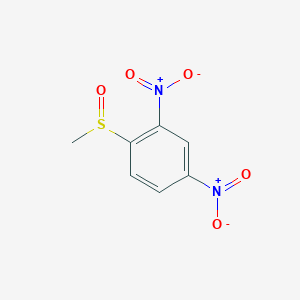
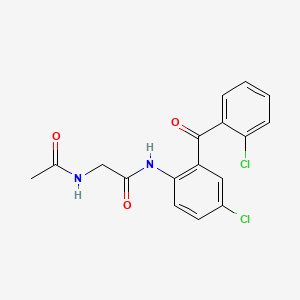
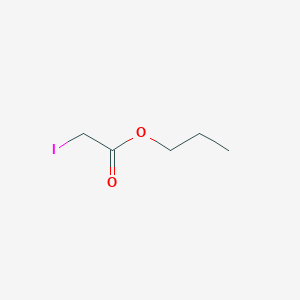
![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

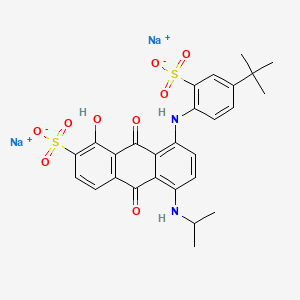

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

